molecular formula C13H12ClNO2 B1436527 2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione CAS No. 62370-44-9

2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione

Cat. No. B1436527
CAS RN: 62370-44-9
M. Wt: 249.69 g/mol
InChI Key: XWEWZAUBPBMZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione”, also known as CCAC, has a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 g/mol . It is a chemical compound that can be purchased from various suppliers .


Synthesis Analysis

While specific synthesis methods for “2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione” were not found, related compounds such as “3,3′-dichloro-4,4′-diamino diphenylmethane” have been synthesized using zeolites HY, Hβ, and HZSM-5 . The synthesis involved the condensation of aromatic amine with formaldehyde, which required acid catalysis .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis : This compound and its derivatives are of interest due to their potential as intermediates in synthetic organic chemistry. For example, the preparation of 2,2′-Methylenebis(1,3-cyclohexanedione) involves the reaction of 1,3-cyclohexanedione, formaldehyde, and dimethylamine, highlighting a method to achieve high purity and yield under controlled conditions (Wang Li-xian & W. Hong, 2006).
  • Crystal Structure Analysis : The study of crystal structures, such as the novel crystal synthesized from 3-nitro-4chlorobenzaldehyde and 5,5-Dimethyl-1,3-cyclohexanedione, provides insights into the molecular geometry and potential applications in materials science (Z. Zhang, R. Li, S. Li, F. Yin, & G. Wang, 2013).

Reactivity and Mechanistic Insights

  • Photolysis Studies : Investigations into the photolysis of 4-chloroaniline derivatives offer a deeper understanding of their reactivity and the formation of phenyl cations, which can add to substrates or be reduced, demonstrating the compounds' versatility in synthetic pathways (B. Guizzardi, M. Mella, M. Fagnoni, M. Freccero, & A. Albini, 2001).
  • Phase Transition Studies : Research on related cyclohexanedione compounds, like 2-methyl-1,3-cyclohexanedione, reveals interesting phase transitions and conformational changes at low temperatures, which could be relevant for understanding the physical properties of materials based on these structures (A. Katrusiak, 2000).

Synthetic Applications

  • Ultrasound-Assisted Synthesis : The use of ultrasound to synthesize 2,2'-arylmethylene bis derivatives demonstrates an eco-friendly approach to chemical synthesis, offering high yields and simplicity in the procedure, which is applicable to a wide range of aromatic aldehydes (Ji-tai Li, Yan-Wei Li, Ya-li Song, & Guofeng Chen, 2012).
  • Tetrahydroindole Synthesis : A one-pot, four-component reaction highlights a strategy for constructing tetrahydroindole skeletons, showcasing the flexibility of these compounds in creating complex heterocyclic structures (Shuwen Xue, Yan Li, Lizhong Wang, Jiamin Liu, Xushun Qing, & Cunde Wang, 2016).

Safety And Hazards

Specific safety and hazard information for “2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione” was not found in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-9-4-6-10(7-5-9)15-8-11-12(16)2-1-3-13(11)17/h4-8,16H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEWZAUBPBMZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382734
Record name 2-[(4-chloroanilino)methylene]-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione

CAS RN

62370-44-9
Record name 2-[(4-chloroanilino)methylene]-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione
Reactant of Route 2
2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione
Reactant of Route 3
2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione
Reactant of Route 4
Reactant of Route 4
2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione
Reactant of Route 5
2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione
Reactant of Route 6
2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.